molecular formula C10H8N4O2 B15209632 4H-1,2,4-Triazole, 4-amino-3,5-bis(2-furyl)- CAS No. 59918-44-4

4H-1,2,4-Triazole, 4-amino-3,5-bis(2-furyl)-

Cat. No.: B15209632
CAS No.: 59918-44-4
M. Wt: 216.20 g/mol
InChI Key: PHTBIIMLGLUUFZ-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 4-amino-3,5-bis(2-furyl)- is a heterocyclic compound that contains a triazole ring substituted with amino and furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole, 4-amino-3,5-bis(2-furyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with formic acid or its derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization and the use of catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 4-amino-3,5-bis(2-furyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles .

Scientific Research Applications

4H-1,2,4-Triazole, 4-amino-3,5-bis(2-furyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 4-amino-3,5-bis(2-furyl)- involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The amino and furyl groups may also contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to simpler triazole derivatives .

Properties

CAS No.

59918-44-4

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

3,5-bis(furan-2-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C10H8N4O2/c11-14-9(7-3-1-5-15-7)12-13-10(14)8-4-2-6-16-8/h1-6H,11H2

InChI Key

PHTBIIMLGLUUFZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

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